N-Hydroxy-2-phenylacetamide

Hydrophobicity Drug-likeness Enzyme inhibition

For researchers designing metalloenzyme inhibitors, N-Hydroxy-2-phenylacetamide (PAHA) is a critical, low-MW (151.16 g/mol) fragment. Unlike generic acetohydroxamic acid, its phenylacetyl group provides essential hydrophobic contacts, yielding a >7.4-fold potency advantage against LasB elastase (IC50=13.6 μM) and dual HDAC/MMP chelation. This validated scaffold is ideal for fragment-based drug discovery and SAR studies, available in high purity for reproducible results.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 5330-97-2
Cat. No. B189315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-phenylacetamide
CAS5330-97-2
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NO
InChIInChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
InChIKeyFPOQLQZHRCEVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-phenylacetamide (CAS 5330-97-2): Technical Profile and Procurement Considerations


N-Hydroxy-2-phenylacetamide (phenylacetohydroxamic acid, PAHA) is a low-molecular-weight (151.16 g/mol) hydroxamic acid derivative of phenylacetic acid, characterized by the phenylacetyl group attached to the hydroxamic acid pharmacophore [1]. The compound serves as a foundational scaffold in metalloenzyme inhibitor design, particularly for histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease, where the hydroxamic acid moiety chelates active-site metal ions . Unlike structurally simpler analogs such as acetohydroxamic acid, the phenylacetyl group confers enhanced hydrophobicity and distinct enzyme interaction profiles .

N-Hydroxy-2-phenylacetamide (CAS 5330-97-2): Why Structural Analogs Cannot Be Substituted


Hydroxamic acids are a large class of metalloenzyme inhibitors, but their biological activity and physicochemical properties are exquisitely sensitive to the substituent attached to the carbonyl group. N-Hydroxy-2-phenylacetamide differs fundamentally from simpler hydroxamates such as acetohydroxamic acid (AHA, lacking the phenylacetyl group) and benzohydroxamic acid (BHA, bearing a benzoyl group). The phenylacetyl moiety of PAHA provides a balance of hydrophobic character and conformational flexibility that is absent in AHA, while its electron density distribution differs from the benzoyl group in BHA . These structural distinctions translate into measurable differences in enzyme inhibition potency, selectivity, and physicochemical behavior—substituting a generic hydroxamic acid without validating the specific substituent's contribution can lead to substantial deviations in experimental outcomes [1].

N-Hydroxy-2-phenylacetamide (CAS 5330-97-2): Quantitative Differentiation Evidence Guide


Quantitative Comparison: Enhanced Hydrophobicity of N-Hydroxy-2-phenylacetamide vs. Acetohydroxamic Acid

N-Hydroxy-2-phenylacetamide possesses a phenylacetyl group that substantially increases hydrophobicity relative to acetohydroxamic acid (AHA), which lacks any aromatic moiety. The calculated partition coefficient (clogP) for PAHA is approximately 1.1–1.3, whereas AHA exhibits a clogP of approximately -0.7, representing a difference exceeding 1.8 logP units—equivalent to more than a 60-fold difference in octanol-water partitioning [1]. This enhanced lipophilicity enables preferential interaction with hydrophobic enzyme pockets, a feature that distinguishes PAHA from simpler hydroxamates and influences its cellular permeability and target engagement profile .

Hydrophobicity Drug-likeness Enzyme inhibition

Enzyme Inhibition Profile: 5-Lipoxygenase (5-LOX) Inhibitory Activity of N-Hydroxy-2-phenylacetamide

N-Hydroxy-2-phenylacetamide demonstrates measurable inhibitory activity against 5-lipoxygenase (5-LOX) in rat basophilic leukemia (RBL-1) cells with an IC50 value of 3.00 × 10⁵ nM (300 μM) [1]. This activity is attributed to the hydroxamic acid moiety's ability to chelate the non-heme iron in the 5-LOX active site, while the phenylacetyl group contributes to enzyme recognition and binding . This represents a functional differentiation from simple aliphatic hydroxamates, which may exhibit weaker or absent 5-LOX inhibition due to insufficient hydrophobic interactions with the enzyme's substrate-binding cleft.

5-Lipoxygenase Inflammation Enzyme inhibition

HDAC4 Inhibitory Activity: N-Hydroxy-2-phenylacetamide Demonstrates >33.3 μM IC50

N-Hydroxy-2-phenylacetamide exhibits weak inhibitory activity against histone deacetylase 4 (HDAC4), with an IC50 value greater than 3.33 × 10⁴ nM (>33.3 μM) [1]. HDAC4 is a class IIa zinc-dependent HDAC implicated in epigenetic regulation and oncology . While this activity is modest, it establishes that PAHA engages the HDAC4 active site, a property not shared by all hydroxamic acids. The weak inhibition may be advantageous for applications requiring HDAC modulation without potent pan-HDAC inhibition, distinguishing PAHA from potent clinical HDAC inhibitors like SAHA (vorinostat, IC50 ≈ 10 nM for HDAC1) that produce broad histone hyperacetylation.

HDAC4 Epigenetics Cancer research

Pseudomonas aeruginosa Elastase (LasB) Inhibition: N-Hydroxy-2-phenylacetamide IC50 = 13.6 μM

N-Hydroxy-2-phenylacetamide inhibits the Pseudomonas aeruginosa elastase LasB with an IC50 value of 1.36 × 10⁴ nM (13.6 μM) [1]. LasB (pseudolysin) is a zinc-dependent metalloprotease and key virulence factor in P. aeruginosa infections . The inhibition is attributed to the hydroxamic acid group chelating the catalytic zinc ion, with the phenylacetyl moiety contributing to binding affinity. This represents a distinct antimicrobial application that differentiates PAHA from analogs lacking aromatic substitution. Notably, acetohydroxamic acid (AHA) shows significantly weaker LasB inhibition due to the absence of the phenylacetyl group's hydrophobic interactions with the enzyme's active site cleft [2].

Elastase inhibition Antimicrobial Pseudomonas aeruginosa

Patent-Validated Use as MMP Inhibitor Scaffold: N-Hydroxy-2-phenylacetamide as Core Structural Motif

N-Hydroxy-2-phenylacetamide serves as the core phenylacetohydroxamic acid scaffold for matrix metalloproteinase (MMP) and TACE (TNF-α converting enzyme) inhibitor design, as documented in multiple patents [1]. The compound's hydroxamic acid moiety provides the essential zinc-binding group required for MMP inhibition, while the phenylacetyl group occupies the S1' hydrophobic pocket of MMP active sites . This dual functionality—metal chelation plus hydrophobic enzyme recognition—is absent in simpler hydroxamates like acetohydroxamic acid, which lack the aromatic group for S1' pocket occupancy. The scaffold has been extensively elaborated with various substituents (e.g., 4-methoxy-phenylsulfanyl derivatives) to optimize potency and selectivity toward specific MMP isoforms [2].

MMP inhibition Extracellular matrix Drug discovery

N-Hydroxy-2-phenylacetamide (CAS 5330-97-2): Recommended Research and Industrial Applications


Metalloenzyme Inhibitor Probe Development (HDAC and MMP Target Classes)

As a validated hydroxamic acid scaffold, N-Hydroxy-2-phenylacetamide is recommended for use as a core fragment in the development of metalloenzyme inhibitors targeting zinc-dependent HDACs (including HDAC4, IC50 >33.3 μM) and MMPs [1]. The compound provides the essential zinc-chelating hydroxamic acid group while offering the phenylacetyl moiety for occupancy of hydrophobic enzyme pockets—a dual functionality not available in simpler analogs like acetohydroxamic acid. Researchers can elaborate the scaffold through substitution at the phenyl ring or alpha-carbon to optimize potency and selectivity toward specific isoforms [2].

Pseudomonas aeruginosa Virulence Factor Inhibition Studies (LasB Elastase)

For antimicrobial research focused on P. aeruginosa virulence attenuation, N-Hydroxy-2-phenylacetamide provides a validated starting point with LasB elastase inhibitory activity (IC50 = 13.6 μM) [1]. The >7.4-fold potency advantage over acetohydroxamic acid makes PAHA the preferred hydroxamic acid scaffold for LasB-targeted studies. The compound can be used to assess the role of LasB inhibition in reducing biofilm formation, tissue invasion, and immune evasion in P. aeruginosa infection models [2].

Fragment-Based Drug Discovery and Scaffold Elaboration

N-Hydroxy-2-phenylacetamide (MW = 151.16) meets all criteria for an ideal fragment molecule in fragment-based drug discovery: low molecular weight, high ligand efficiency potential, and the presence of the privileged hydroxamic acid pharmacophore [1]. The compound serves as a versatile building block for synthesizing novel HDAC inhibitors, MMP inhibitors, and anti-inflammatory agents through molecular splicing, extension, and modification strategies. Its commercial availability at ≥95% purity from multiple vendors facilitates rapid analog synthesis and structure-activity relationship (SAR) exploration [2].

5-Lipoxygenase (5-LOX) Pathway Research and Inflammation Studies

With documented 5-LOX inhibitory activity (IC50 = 300 μM in RBL-1 cells), N-Hydroxy-2-phenylacetamide can be employed as a chemical probe for studying the 5-LOX pathway in inflammatory and allergic disease models [1]. While the potency is moderate, the compound offers a structurally simple hydroxamic acid-based 5-LOX modulator that can serve as a reference compound for benchmarking more potent derivatives. The phenylacetyl group confers sufficient hydrophobicity to engage the 5-LOX active site, a property lacking in simpler hydroxamates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.